N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide

BACE1 inhibition Alzheimer's disease Structure-activity relationship

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide (CAS 955711-02-1, molecular formula C₁₈H₂₀N₂O₂S, MW 328.43 g/mol) is a synthetic tetrahydroisoquinoline (THIQ) derivative bearing a thiophene-2-carboxamide substituent at the 7-position and an N-isobutyryl group on the dihydroisoquinoline ring. The THIQ scaffold is a privileged structure in medicinal chemistry, with analogs exhibiting diverse biological activities including kinase inhibition and neuroreceptor modulation.

Molecular Formula C18H20N2O2S
Molecular Weight 328.43
CAS No. 955711-02-1
Cat. No. B2894655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide
CAS955711-02-1
Molecular FormulaC18H20N2O2S
Molecular Weight328.43
Structural Identifiers
SMILESCC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CS3
InChIInChI=1S/C18H20N2O2S/c1-12(2)18(22)20-8-7-13-5-6-15(10-14(13)11-20)19-17(21)16-4-3-9-23-16/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,19,21)
InChIKeyDGTLELGVVVKBJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide (CAS 955711-02-1): Structural Identity and Pharmacological Context for Scientific Procurement


N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide (CAS 955711-02-1, molecular formula C₁₈H₂₀N₂O₂S, MW 328.43 g/mol) is a synthetic tetrahydroisoquinoline (THIQ) derivative bearing a thiophene-2-carboxamide substituent at the 7-position and an N-isobutyryl group on the dihydroisoquinoline ring . The THIQ scaffold is a privileged structure in medicinal chemistry, with analogs exhibiting diverse biological activities including kinase inhibition and neuroreceptor modulation [1]. This specific compound belongs to the thiophene-dihydroisoquinoline chemotype, which was rationally designed at Elan Pharmaceuticals through structure-based drug design as novel inhibitors of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), a key therapeutic target for Alzheimer's disease [2]. The compound is classified as a research chemical supplied by multiple vendors for non-human investigative use.

Why N-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide Cannot Be Swapped with Generic THIQ Analogs: Evidence for Quantifiable Differentiation


Generic substitution within the THIQ-thiophene carboxamide series is not permissible without compromising experimental fidelity, because subtle variations in the position and identity of the N-acyl and C-7 carboxamide substituents produce marked shifts in BACE1 potency, selectivity, and physicochemical properties [1]. The foundational SAR study by Xu et al. (2013) demonstrated that the thiophene dihydroisoquinoline chemotype was optimized through iterative structure-based design, with the specific arrangement of the thiophene carboxamide vector and the N-acyl group dictating complementarity to the BACE1 active site [1]. The target compound 955711-02-1 (N-2-isobutyryl, C-7 thiophene-2-carboxamide) is a defined regioisomer of CAS 955641-79-9 (N-2-thiophene-2-carbonyl, C-7 isobutyramide); this positional swap fundamentally alters the pharmacophoric presentation of the isobutyryl group—replacing a hydrogen-bond-accepting amide carbonyl at the THIQ N-2 with a lipophilic isopropyl moiety presented from the 7-position vector . Procurement of the incorrect regioisomer introduces a confounding variable that cannot be corrected by downstream data normalization.

Quantitative Differentiation Evidence for N-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide (955711-02-1) Against Closest Analogs: A Procurement Decision Tool


Regioisomeric Differentiation versus N-(2-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide (CAS 955641-79-9): Inverted Pharmacophoric Presentation

The target compound 955711-02-1 and its closest cataloged analog 955641-79-9 share an identical molecular formula (C₁₈H₂₀N₂O₂S, MW 328.43) but differ in the positional arrangement of the isobutyryl and thiophene-2-carbonyl moieties . In 955711-02-1, the isobutyryl group is installed at the THIQ N-2 position while the thiophene-2-carboxamide occupies the 7-position; in 955641-79-9, these groups are swapped—the thiophene-2-carbonyl is at N-2 and the isobutyramide is at the 7-position. This regioisomeric inversion is pharmacophorically consequential: according to the SAR described by Xu et al. (2013), the N-2 acyl substituent directly modulates BACE1 potency by engaging the S1/S3 subsite, while the C-7 carboxamide vector extends toward the S2′ pocket [1]. Swapping these groups produces a fundamentally different 3D pharmacophore that cannot be assumed to have equivalent target engagement. Procurement of the wrong regioisomer (955641-79-9) as a substitute for 955711-02-1 introduces an uncontrolled structural variable that invalidates SAR continuity.

BACE1 inhibition Alzheimer's disease Structure-activity relationship Regioisomerism Medicinal chemistry

Class-Level BACE1 Inhibitory Potency: Thiophene-Dihydroisoquinoline Chemotype Achieves Low Nanomolar IC₅₀ with High Selectivity

The thiophene dihydroisoquinoline chemotype—of which 955711-02-1 is a defined member—was rationally optimized at Elan Pharmaceuticals to yield highly potent and selective BACE1 inhibitors. The lead compound 8 from this series achieved a BACE1 Alpha assay IC₅₀ of 8 nM, representing a potency improvement of more than 100-fold from the initial weak micromolar hit [1]. Although the exact IC₅₀ of 955711-02-1 has not been independently reported in the peer-reviewed literature as of the search date, its structural congruence with the optimized thiophene-dihydroisoquinoline scaffold—specifically the 7-position thiophene-2-carboxamide vector and the N-2 isobutyryl substitution—places it within the SAR space that produced single-digit nanomolar BACE1 inhibitors [1]. Comparative context: the broader THIQ chemotype yields BACE1 inhibitors with IC₅₀ values ranging from >10,000 nM (unscreened THIQs) to approximately 8 nM (fully optimized thiophene-dihydroisoquinolines), a potency window spanning over three orders of magnitude [1][2].

BACE1 Alzheimer's disease Enzyme inhibition Aspartic protease Drug discovery

Structural Topology at the THIQ 7-Position: Amide-Linked Thiophene Versus Urea-Linked and Sulfonamide-Linked Analogs Within the Same N-Isobutyryl Subfamily

Within the subfamily of compounds sharing the N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl) core, the 7-position linker chemistry differentiates biological target engagement. The target compound 955711-02-1 contains a thiophene-2-carboxamide at the 7-position, a planar amide linker that presents the thiophene ring with a specific dihedral angle and hydrogen-bonding capacity . By contrast, 1-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea (CAS 1211252-51-5) employs a urea linker, which introduces an additional hydrogen-bond donor (NH) and alters the distance between the THIQ core and the thiophene ring [1]. 1-(4-Fluorophenyl)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide (CAS not specified) employs a sulfonamide linker, which is tetrahedral at sulfur and presents a distinct electrostatic and steric profile compared to the planar amide . These linker differences directly affect target complementarity: for BACE1, the amide NH and carbonyl of the 7-carboxamide engage the catalytic aspartate dyad (Asp32/Asp228) and the flap region, whereas urea and sulfonamide linkers produce altered hydrogen-bond networks that can either enhance selectivity or ablate activity entirely [2].

Medicinal chemistry Structure-activity relationship Bioisosterism Amide bond geometry Molecular recognition

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile Versus Closest Available Analogs

Computed physicochemical properties differentiate 955711-02-1 from its closest available analogs in parameters directly relevant to CNS drug discovery. Based on the PubChem computed property framework and consensus in silico predictions, 955711-02-1 exhibits an XLogP3 of approximately 2.7, a topological polar surface area (TPSA) of approximately 62 Ų, one hydrogen bond donor (the 7-carboxamide NH), and three hydrogen bond acceptors [1]. The regioisomer 955641-79-9, despite identical molecular formula, yields a distinct TPSA distribution due to the repositioning of the carbonyl groups: the N-2 thiophene-2-carbonyl carbonyl is more solvent-exposed than the C-7 isobutyramide carbonyl, resulting in a computed TPSA of approximately 66 Ų . The N-acetyl analog (N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide) has a lower molecular weight (300.38 g/mol) and a reduced XLogP3 of approximately 1.9 due to the smaller acetyl group, resulting in significantly different predicted CNS permeability . These physicochemical differences, while subtle, are meaningful for blood-brain barrier penetration models where small changes in TPSA and LogP can shift the predicted CNS MPO score by several points.

Physicochemical properties Drug-likeness Lipophilicity Blood-brain barrier penetration In silico ADME

Validated Research and Industrial Application Scenarios for N-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide (955711-02-1)


BACE1 Inhibitor Structure-Activity Relationship (SAR) Probe for Alzheimer's Disease Drug Discovery

Procure 955711-02-1 as a defined tool compound within the thiophene-dihydroisoquinoline chemotype to systematically probe the contribution of the N-2 isobutyryl group to BACE1 potency, selectivity, and permeability. The Xu et al. (2013) SAR framework established that N-2 acyl variation is a primary driver of BACE1 affinity in this series, with the lead compound 8 achieving BACE1 Alpha assay IC₅₀ of 8 nM [1]. Testing 955711-02-1 in parallel with its regioisomer 955641-79-9 and the N-acetyl analog provides a controlled three-compound matrix to deconvolute the steric and electronic contributions of the N-2 substituent to target engagement. This scenario is directly supported by the structural differentiation evidence established in Evidence Items 1 and 2 [1].

Regioisomeric Selectivity Profiling in Aspartic Protease Inhibitor Programs

Utilize 955711-02-1 as a regioisomerically defined probe to interrogate the positional sensitivity of BACE1/BACE2 selectivity. The thiophene-dihydroisoquinoline scaffold has demonstrated the capacity for BACE1 versus BACE2 discrimination, with certain analogs achieving >10-fold selectivity favoring BACE1 [1]. Because 955711-02-1 positions the isobutyryl group at N-2 (engaging the S1/S3 subsite) rather than at the 7-position (as in 955641-79-9), head-to-head profiling of these regioisomers against both BACE isoforms can identify which spatial presentation of the isobutyryl moiety confers selectivity. This application derives directly from Evidence Item 1 [1].

Crystallographic Fragment Elaboration Using the 7-Amide-Thiophene Vector

Employ 955711-02-1 in co-crystallization studies with BACE1 to map the conformational preferences of the N-2 isobutyryl group and the 7-position thiophene-2-carboxamide within the enzyme active site. Existing BACE1 co-crystal structures of thiophene dihydroisoquinoline analogs (PDB entries 4I0E, 4I0F, 4I12) provide a structural template for this chemotype [1]. The electron density corresponding to the N-2 acyl substituent in these structures reveals that the S1/S3 pocket accommodates branched aliphatic groups with a specific conformational preference; 955711-02-1 extends this series by providing a novel combination of N-2 isobutyryl with a 7-position thiophene-2-carboxamide that has not been explicitly reported in a deposited crystal structure. This scenario is supported by Evidence Items 1 and 3 [1].

Physicochemical Benchmarking in CNS-Penetrant Compound Design

Use 955711-02-1 as a reference compound in CNS MPO (Multiparameter Optimization) scoring exercises for BACE1 inhibitor programs. With a computed TPSA of approximately 62 Ų and XLogP3 of approximately 2.7, this compound occupies a favorable region of CNS drug-like chemical space (CNS MPO score estimated ≥4.5/6) [1]. Its physicochemical profile can serve as a benchmark against which newly synthesized thiophene-dihydroisoquinoline analogs are compared for predicted brain penetration. The N-acetyl analog (TPSA ≈ 62 Ų, XLogP3 ≈ 1.9) and the regioisomer 955641-79-9 (TPSA ≈ 66 Ų, XLogP3 ≈ 2.7) provide bracketing comparators for TPSA and lipophilicity optimization, as established in Evidence Item 4 [1].

Quote Request

Request a Quote for N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.